
Spectroscopic Profile of 1-(2-
Aminophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(2-Aminophenyl)ethanol

Cat. No.: B077556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(2-Aminophenyl)ethanol (CAS No. 10517-50-7). The guide details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a

crucial resource for its identification, characterization, and application in research and

development.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-(2-Aminophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0-7.2 m 2H Ar-H

~6.6-6.8 m 2H Ar-H

~4.8 q 1H CH-OH

~3.8 (broad s) s 2H NH₂

~2.5 (broad s) s 1H OH

~1.4 d 3H CH₃

¹³C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (δ) ppm Assignment

~145 Ar-C-N

~128 Ar-C-H

~127 Ar-C-C

~118 Ar-C-H

~116 Ar-C-H

~68 CH-OH

~25 CH₃

Note: The NMR data presented is based on typical chemical shifts for the functional groups and

structural motifs present in the molecule. Actual experimental values may vary slightly

depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-Aminophenyl)ethanol exhibits characteristic absorption bands

corresponding to its principal functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H stretch (alcohol) and N-H

stretch (amine)

3100-3000 Medium Aromatic C-H stretch

3000-2850 Medium Aliphatic C-H stretch

1620-1580 Medium
N-H bend (amine) and C=C

stretch (aromatic)

1500-1400 Medium C=C stretch (aromatic)

1300-1000 Strong
C-O stretch (alcohol) and C-N

stretch (amine)

900-675 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
The mass spectrum of 1-(2-Aminophenyl)ethanol provides key information about its

molecular weight and fragmentation pattern.

m/z Interpretation

137 Molecular ion (M⁺)

122 [M - CH₃]⁺

120 [M - NH₃]⁺

119 [M - H₂O]⁺

93 [C₆H₅NH₂]⁺

Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data

presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 1-(2-Aminophenyl)ethanol is dissolved in a deuterated solvent, such as

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra are

recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz

or higher for protons. Data acquisition and processing are performed using standard software

to obtain the chemical shifts, multiplicities, and integration values.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier-Transform Infrared (FT-IR) spectrometer.

A small amount of the solid sample can be analyzed directly using an Attenuated Total

Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding the

sample with potassium bromide and pressing the mixture into a thin disk. The spectrum is

recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a chromatographic

separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-

MS). For GC-MS, the sample is vaporized and ionized, typically by electron impact (EI). The

resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer

and detected. This process provides the molecular weight of the compound and characteristic

fragmentation patterns.[1]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-(2-Aminophenyl)ethanol.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2-Amino-alpha-methylbenzenemethanol | C8H11NO | CID 112058 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 1-(2-Aminophenyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077556#spectroscopic-data-for-1-2-aminophenyl-
ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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